Diethyl 4-chloropyridine-2,6-dicarboxylate
Overview
Description
Diethyl 4-chloropyridine-2,6-dicarboxylate is an organic compound with the molecular formula C11H12ClNO4. It is a derivative of pyridine, characterized by the presence of two ester groups at the 2 and 6 positions and a chlorine atom at the 4 position on the pyridine ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethyl 4-chloropyridine-2,6-dicarboxylate can be synthesized through several methods. One common approach involves the esterification of 4-chloro-2,6-pyridinedicarboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent production quality .
Chemical Reactions Analysis
Types of Reactions: Diethyl 4-chloropyridine-2,6-dicarboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4 position can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding carboxylic acids.
Reduction: The compound can be reduced to form diethyl 4-aminopyridine-2,6-dicarboxylate.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar solvents.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products:
Nucleophilic Substitution: Substituted pyridine derivatives.
Hydrolysis: 4-chloro-2,6-pyridinedicarboxylic acid.
Reduction: Diethyl 4-aminopyridine-2,6-dicarboxylate.
Scientific Research Applications
Diethyl 4-chloropyridine-2,6-dicarboxylate is utilized in various scientific research fields:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibitors and receptor ligands.
Medicine: As a precursor in the development of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of diethyl 4-chloropyridine-2,6-dicarboxylate involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The ester groups facilitate its transport across cell membranes, enhancing its bioavailability .
Comparison with Similar Compounds
Dimethyl 4-chloropyridine-2,6-dicarboxylate: Similar structure but with methyl ester groups instead of ethyl.
Diethyl 4-bromopyridine-2,6-dicarboxylate: Bromine atom instead of chlorine.
Diethyl 4-fluoropyridine-2,6-dicarboxylate: Fluorine atom instead of chlorine.
Uniqueness: Diethyl 4-chloropyridine-2,6-dicarboxylate is unique due to its specific reactivity profile, particularly in nucleophilic substitution reactions. The presence of the chlorine atom at the 4 position enhances its electrophilicity, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
diethyl 4-chloropyridine-2,6-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO4/c1-3-16-10(14)8-5-7(12)6-9(13-8)11(15)17-4-2/h5-6H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQVRVZXJZVVBLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=N1)C(=O)OCC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80304639 | |
Record name | diethyl 4-chloropyridine-2,6-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80304639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53389-01-8 | |
Record name | 2,6-Pyridinedicarboxylic acid, 4-chloro-, 2,6-diethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53389-01-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 166604 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053389018 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 53389-01-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166604 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | diethyl 4-chloropyridine-2,6-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80304639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-diethyl 4-chloropyridine-2,6-dicarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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